1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL is a chemical compound with the molecular formula C11H8F3NO and a molecular weight of 227.18 g/mol . This compound features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity.
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL typically involves radical trifluoromethylation of isoquinoline derivatives . This process can be achieved through various synthetic routes, including:
Radical Trifluoromethylation: This method involves the use of trifluoromethyl radicals to introduce the trifluoromethyl group into the isoquinoline scaffold.
Industrial Production: Large-scale production methods often utilize optimized reaction conditions to ensure high yield and purity. These methods may involve the use of specific catalysts and solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced products.
Common reagents and conditions used in these reactions include radical initiators, catalysts, and specific solvents. The major products formed from these reactions depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential effects on various biological pathways and its interactions with biomolecules.
Medicine: The trifluoromethyl group enhances the compound’s pharmacokinetic properties, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(trifluoromethyl)isoquinolin-6-OL can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline Analogs: These compounds share a similar isoquinoline scaffold and exhibit diverse biological activities.
Isoquinolin-3-ols: These compounds have similar structural features and undergo similar chemical reactions.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
388076-73-1 |
---|---|
Molekularformel |
C11H8F3NO |
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
1-methyl-4-(trifluoromethyl)isoquinolin-6-ol |
InChI |
InChI=1S/C11H8F3NO/c1-6-8-3-2-7(16)4-9(8)10(5-15-6)11(12,13)14/h2-5,16H,1H3 |
InChI-Schlüssel |
YLIVLOVHHVPFAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C2=C1C=CC(=C2)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.